
Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate is a complex organic compound belonging to the pyrrole family Pyrroles are five-membered heterocyclic aromatic compounds with a nitrogen atom in the ring This particular compound is characterized by the presence of two ester groups, an ethyl group, and a phenyl group attached to the pyrrole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate typically involves multi-step organic reactions. One common method starts with the preparation of pyrrole derivatives through the Knorr synthesis, which involves the condensation of an α-amino ketone with a β-dicarbonyl compound. The subsequent steps include alkylation and esterification reactions to introduce the ethyl and ester groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
化学反応の分析
Types of Reactions
Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Electrophilic substitution reactions can introduce different substituents on the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are employed under controlled conditions.
Major Products Formed
Oxidation: Pyrrole oxides and related compounds.
Reduction: Alcohol derivatives of the original ester groups.
Substitution: Various substituted pyrrole derivatives depending on the reagents used.
科学的研究の応用
Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming stable complexes, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and the biological system under study .
類似化合物との比較
Similar Compounds
Dimethyl 5-methyl-1H-pyrrolo[2,3-b]pyridine-1,3-dicarboxylate: Another pyrrole derivative with similar ester groups but different substitution patterns.
Diethyl 3,5-dimethylpyrrole-2,4-dicarboxylate: A related compound with ethyl ester groups and different methyl substitutions.
Uniqueness
Dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and phenyl groups on the pyrrole ring differentiates it from other pyrrole derivatives, potentially leading to unique interactions with biological targets and distinct applications in materials science .
特性
CAS番号 |
53252-74-7 |
|---|---|
分子式 |
C16H17NO4 |
分子量 |
287.31 g/mol |
IUPAC名 |
dimethyl 5-ethyl-4-phenyl-1H-pyrrole-2,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO4/c1-4-11-12(10-8-6-5-7-9-10)13(15(18)20-2)14(17-11)16(19)21-3/h5-9,17H,4H2,1-3H3 |
InChIキー |
JCJNHCMYSDSJMJ-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(C(=C(N1)C(=O)OC)C(=O)OC)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


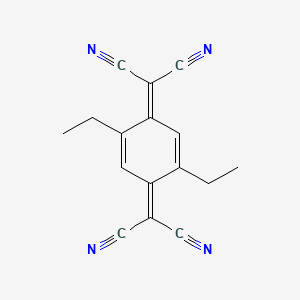
![1-(2-Chloroethyl)-3-[2-(2-chloroethylcarbamoylamino)ethyl]urea](/img/structure/B14634228.png)
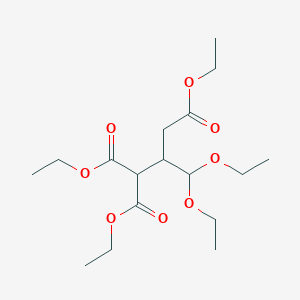
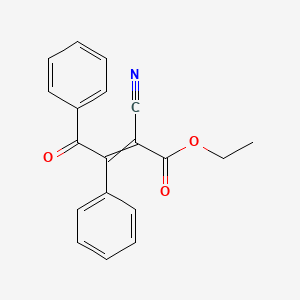

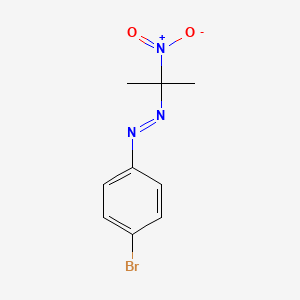
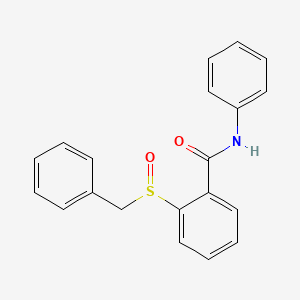
![1-[(5-Nitropyridin-2-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14634259.png)
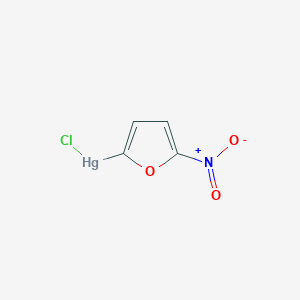
![N-[(2Z)-4-Phenyl-2-(phenylimino)-1,3-thiazol-3(2H)-yl]pyridine-3-carboxamide](/img/structure/B14634276.png)
![3-[(Oxan-2-yl)oxy]butan-2-one](/img/structure/B14634283.png)
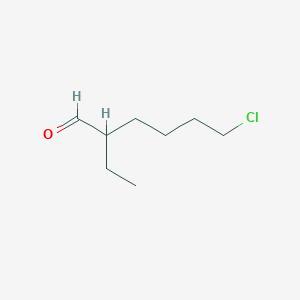
![(E,E)-N,N'-(2-Chloro-1,4-phenylene)bis[1-(4-hexylphenyl)methanimine]](/img/structure/B14634287.png)
![Bromo-[[5-(bromomercuriomethyl)oxolan-2-yl]methyl]mercury](/img/structure/B14634288.png)
